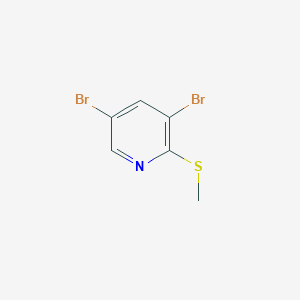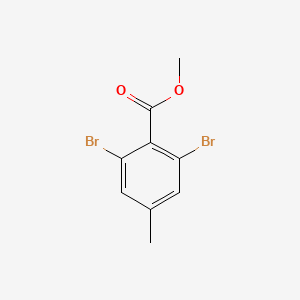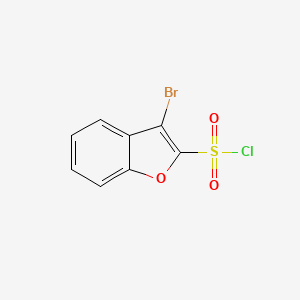
3,5-Dibromo-2-(methylthio)pyridine
Übersicht
Beschreibung
3,5-Dibromo-2-(methylthio)pyridine is a chemical compound with the molecular formula C6H5Br2NS and a molecular weight of 282.99 . It is a valuable building block in organic synthesis .
Synthesis Analysis
Protodeboronation of pinacol boronic esters is a method that has been used in the synthesis of compounds like this compound . This method involves a radical approach and is paired with a Matteson–CH2–homologation . Another method involves the nucleophilic derivatization of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5Br2NS/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 . The InChI key is OBMOXWQMYAIHEM-UHFFFAOYSA-N .Chemical Reactions Analysis
The protodeboronation of pinacol boronic esters has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B . The reaction of pyridines with organomagnesiums and organolithiums has also been explored .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.99 . It is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
One significant application of 3,5-Dibromo-2-(methylthio)pyridine is in the synthesis of polyhalogenated and heterocyclic compounds, which are crucial for developing various functional materials and biologically active molecules. For example, its derivatives have been used in reactions to generate functionalized pyridine derivatives with potential applications in materials science and pharmaceutical chemistry. The unique reactivity of the compound allows for the creation of multifunctional heterocycles, which are essential in developing new drugs and materials (Benmansour et al., 2000).
Development of π-Conjugated Systems
This compound is also integral in synthesizing π-conjugated systems, such as pyridine-based tetrathiafulvalene derivatives. These systems are studied for their potential in electronic and photonic devices due to their unique conducting and optical properties. The synthesis and characterization of these derivatives highlight the compound's role in advancing materials science (Niu et al., 2014).
Theoretical and Spectroscopic Studies
In addition to its applications in synthesis, this compound has been the subject of theoretical and spectroscopic studies. For instance, DFT (Density Functional Theory) and TD-DFT (Time-Dependent Density Functional Theory) studies have been conducted on its derivatives to understand their structural, electronic, and optical properties. Such studies are fundamental in designing new materials with tailored properties for various applications, including sensors and electronic devices (Eshimbetov et al., 2017).
Crystal Engineering
The compound also plays a role in crystal engineering, where it is used to create materials with specific molecular architectures. For example, its derivatives have been used to study halogen bonding, which is crucial in the design of crystalline materials with desired structural properties. Understanding these interactions helps develop new materials for catalysis, separation, and drug delivery systems (Logothetis et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338 .
Zukünftige Richtungen
The protodeboronation of pinacol boronic esters, a method used in the synthesis of 3,5-Dibromo-2-(methylthio)pyridine, is not well developed . Future research could focus on improving this method and exploring other synthesis methods. The compound’s reactivity and potential applications in organic synthesis also present areas for future exploration .
Eigenschaften
IUPAC Name |
3,5-dibromo-2-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NS/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMOXWQMYAIHEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=N1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-(methylsulfonyl)phenyl)methanone](/img/structure/B3229415.png)


![N-Propyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride](/img/structure/B3229428.png)



![6-Benzyl-1-methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B3229462.png)





